![molecular formula C11H10FNO3S B1197681 氟塞喹诺山 CAS No. 76568-68-8](/img/structure/B1197681.png)
氟塞喹诺山
概述
描述
Synthesis Analysis
The synthesis of Flosequinoxan involves complex organic chemistry techniques. Morita et al. (1994) described the enantioselective synthesis of Flosequinoxan's enantiomers from optically active (R)-α-methylbenzylamine derivatives of quinoline, emphasizing the precision required in its production to ensure therapeutic efficacy and safety (Morita et al., 1994).
Molecular Structure Analysis
The molecular structure of Flosequinoxan, defined by its quinolone backbone, plays a crucial role in its pharmacological activity. This structure facilitates the drug's interaction with cellular targets, influencing its vasodilatory effects on the cardiovascular system. Detailed analysis by Morita et al. (1994) through X-ray crystallography provided insights into the stereochemistry of Flosequinoxan, critical for understanding its mechanism of action (Morita et al., 1994).
Chemical Reactions and Properties
Flosequinoxan undergoes various chemical reactions in the body, including stereoselective S-oxidation, which is crucial for its pharmacological activity. Kashiyama et al. (1994) explored the stereoselective S-oxidation of Flosequinoxan sulfide by rat hepatic flavin-containing monooxygenase, highlighting the drug's metabolism and the importance of enzymatic pathways in its bioactivation (Kashiyama et al., 1994).
Physical Properties Analysis
The physical properties of Flosequinoxan, such as solubility, melting point, and stability, are essential for its formulation and delivery. While specific studies on these properties were not highlighted in the searched literature, they are critical for the drug's pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile.
Chemical Properties Analysis
The chemical properties of Flosequinoxan, including its reactivity, stereochemistry, and pharmacophore, contribute to its biological activity. The work by Morita et al. (1994) on the synthesis and absolute configuration of Flosequinoxan enantiomers provides essential insights into the chemical intricacies that underpin its pharmacological effects (Morita et al., 1994).
科学研究应用
慢性心力衰竭的疗效:氟塞喹诺山作为一种血管扩张剂,已显示出对慢性心力衰竭患者的疗效。研究发现,对于那些尽管接受了地高辛和利尿剂治疗仍有症状的患者,氟塞喹诺山可以改善其运动耐量并带来症状益处(帕克等人,1993).
与血管紧张素转换酶抑制剂的联合益处:一项试验表明,在包含血管紧张素转换酶抑制剂的治疗方案中加入口服氟塞喹诺山,可以为充血性心力衰竭患者带来进一步的症状益处。然而,该研究还指出需要评估个体患者的获益风险比(马西等人,1993).
药代动力学研究:研究探索了氟塞喹诺山及其代谢物氟塞喹诺山的药代动力学,强调了对母体药物和代谢物浓度-时间曲线建模的重要性,尤其是在 I 期研究中(林赛等人,2000).
对肌肉的直接作用:氟塞喹诺山已显示出对分离的人类动脉、静脉和心脏肌肉有直接作用。与用于治疗心力衰竭的其他药物相比,它的药理学特征是不同的(魏沙尔等人,1994).
肝功能不全时的安全性和耐受性:研究了氟塞喹诺山在肝功能不全患者中的药代动力学、安全性和耐受性,揭示了明显的患者间变异性和肝功能不全时代谢的影响(欣森等人,1994).
对发病率和死亡率的长期影响:一项评估氟塞喹诺山对严重慢性心力衰竭患者长期影响的研究表明,虽然该药物提供了症状益处,但它也增加了死亡风险,引发了对其在长期治疗中使用的担忧(帕克等人,2017).
作用机制
安全和危害
属性
IUPAC Name |
7-fluoro-1-methyl-3-methylsulfonylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3S/c1-13-6-10(17(2,15)16)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVHPMHCIKNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90997910 | |
Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flosequinoxan | |
CAS RN |
76568-68-8 | |
Record name | Flosequinoxan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Fluoro-3-(methanesulfonyl)-1-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90997910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Flosequinoxan?
A1: While the provided abstracts don't delve into the specific molecular target of Flosequinoxan, they highlight its potent vasodilatory effects. [, ] Research indicates that Flosequinoxan, similar to its parent compound Flosequinan, likely acts as a selective inhibitor of phosphodiesterase III (PDE3). This inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation. []
Q2: How does Flosequinoxan compare to other agents used to treat heart failure in terms of its effects on human muscle?
A2: Flosequinoxan demonstrates a unique pharmacological profile compared to other heart failure treatments. Unlike Milrinone, which exhibits balanced vasodilatory and positive inotropic effects at similar concentrations, Flosequinoxan primarily induces vasodilation at lower concentrations. [] Ouabain, conversely, causes vasoconstriction and positive inotropy. [] Diltiazem acts as a vasodilator at low concentrations but displays negative inotropic effects at higher doses. [] Captopril shows minor arterial relaxation and negative inotropy. [] Flosequinoxan's distinct balanced vasodilatory action on both arterial and venous smooth muscle distinguishes it from these agents. []
Q3: What is the metabolic pathway of Flosequinan, and how does it relate to Flosequinoxan?
A3: Flosequinan undergoes extensive first-pass metabolism, primarily to its active sulphone metabolite, Flosequinoxan. [] This metabolic conversion significantly impacts the pharmacokinetics of both compounds. While Flosequinan exhibits rapid elimination with a short half-life (approximately 1.4 hours), Flosequinoxan demonstrates a much slower elimination profile with a mean half-life of 25 hours. [] This difference highlights the importance of considering both Flosequinan and Flosequinoxan's pharmacokinetic properties when evaluating therapeutic outcomes.
Q4: How does hepatic dysfunction affect the pharmacokinetics of Flosequinan and Flosequinoxan?
A4: Hepatic dysfunction significantly alters the pharmacokinetics of Flosequinan. Patients with compromised liver function exhibit elevated Flosequinan concentrations, reflected in increased AUC, Cmax, and prolonged half-life compared to healthy individuals. [] This suggests a reduced metabolic clearance of Flosequinan in these patients. Interestingly, Flosequinoxan's AUC remains unaffected by hepatic dysfunction, though its time to peak concentration is prolonged, and Cmax is reduced. [] This supports the hypothesis of a decreased rate of Flosequinan metabolism to Flosequinoxan in the context of liver impairment. []
Q5: Are there any known synthetic routes for Flosequinan and Flosequinoxan?
A5: Yes, two primary synthetic routes have been described for both Flosequinan and Flosequinoxan. [] One approach involves the ring closure of β-keto sulfoxides (specifically compounds 12 or 13) with ortho esters. [] The second method utilizes the cyclization of anilinoacrylates (compounds 23, 28, or 29) as a key step. [] These synthetic strategies highlight the chemical complexity of these molecules and provide insights into potential approaches for producing them for research and development purposes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。